molecular formula C26H23N5O2 B5079227 2-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole

2-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole

Cat. No.: B5079227
M. Wt: 437.5 g/mol
InChI Key: LWDZFVPGPKPRFB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a naphthylmethyl group, a 1,2,3-triazole ring, a carbonyl group, a piperidine ring, and a benzoxazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthylmethyl group and the benzoxazole ring are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the carbonyl group could potentially make it reactive towards nucleophiles, and the 1,2,3-triazole ring might be able to act as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. For example, the presence of the polar carbonyl group and the potentially charged 1,2,3-triazole ring could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new compound, initial research might focus on characterizing its physical and chemical properties, studying its reactivity, and determining potential applications .

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[1-(naphthalen-1-ylmethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c32-26(30-14-12-19(13-15-30)25-27-22-10-3-4-11-24(22)33-25)23-17-31(29-28-23)16-20-8-5-7-18-6-1-2-9-21(18)20/h1-11,17,19H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDZFVPGPKPRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CN(N=N4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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